2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Overview
Description
The compound is also known as XMD8-92 . It is a potent and selective inhibitor of BMK1/ERK5/MAPK7 and DCAMKL1 (DCLK1), kinases implicated in tumorigenesis . The empirical formula of the compound is C26H30N6O3 .
Molecular Structure Analysis
The molecular weight of the compound is 474.55 . The SMILES string representation of the compound isCCOc1cc(ccc1Nc2ncc3c(n2)N(c4ccccc4C(=O)N3C)C)N5CCC(CC5)O
. Physical And Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in DMSO at 25 mg/mL . The storage temperature is 2-8°C .Scientific Research Applications
Crystal Structure Analysis
The compound, similar to 2-amino-4-methoxy-6-phenyl-11H-pyrimido[4,5-b][1,4]benzodiazepine, has been studied for its crystal structure properties. Compounds with similar molecular structures showed different crystal structures, demonstrating the importance of studying the subtle differences in crystallography among closely related compounds (Rodríguez et al., 2008).
Generation of Structurally Diverse Libraries
A study utilized related compounds as starting materials in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This highlights the potential of such compounds in diversifying chemical libraries for various scientific applications (Roman, 2013).
Novel Antiaromatic System Synthesis
The synthesis of novel compounds, like 5H-12-methoxycyclohepta[1′,2′: 4,5]pyrrolo[2,3-b][1,5]benzodiazepine, from related structures showcases the potential for creating new antiaromatic systems. This can have implications in the study of molecular structures and their properties (Abe et al., 1990).
Novel Fused 1,5-Benzodiazepines Synthesis
Research into the synthesis of new fused 1,5-benzodiazepines, using similar compounds, can lead to the discovery of novel therapeutic agents. Such studies are vital for the development of new drugs and understanding molecular interactions (Khodairy, 2005).
Complex Sheet Generation in Crystals
Studies on compounds like 2-amino-4-(piperidin-1-yl)-11H-pyrimido[4,5-b][1,5]benzodiazepin-6-ium chloride monohydrate provide insights into complex sheet generation in crystal structures through multiple hydrogen bonds. This is crucial for understanding molecular interactions in solid states (Quiroga et al., 2010).
Novel Heterocyclic Systems Discovery
Research involving similar compounds has led to the discovery of novel heterocyclic systems like pyrimido[1,6-a][1,5]benzodiazepine, which can have significant implications in medicinal chemistry and drug design (Yuskovets & Ivin, 2007).
Future Directions
properties
IUPAC Name |
2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-4-35-23-15-17(32-13-11-18(33)12-14-32)9-10-20(23)28-26-27-16-22-24(29-26)30(2)21-8-6-5-7-19(21)25(34)31(22)3/h5-10,15-16,18,33H,4,11-14H2,1-3H3,(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPAJIZPZGWAND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676750 | |
Record name | 2-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
CAS RN |
1234480-50-2 | |
Record name | 2-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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